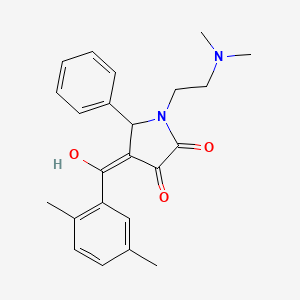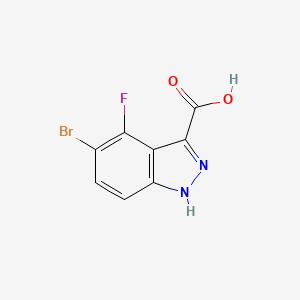
5-bromo-4-fluoro-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-fluoro-1H-indazole-3-carboxylic acid, also known as BFICA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the indazole family and has a molecular formula of C8H4BrFN2O2. BFICA has shown promise in various research areas, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid and its derivatives have been synthesized and characterized through various chemical processes. For instance, Anuradha et al. (2014) detailed the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative of 5-bromoindazole-3-carboxylic acid. The structure was confirmed using spectroscopy and X-ray diffraction, emphasizing the compound's crystalline nature and the presence of hydrogen bond formations contributing to its stability (Anuradha et al., 2014).
Mechanistic Insights and Synthesis Routes
Research by Schmidt et al. (2007) discussed the synthesis and properties of 5-haloindazolium-3-carboxylates, including the bromo variant. They explored the decarboxylation process to yield halo-indazol-3-ylidenes, offering insights into the reactivity and potential applications of these compounds in various fields (Schmidt et al., 2007).
Applications in Chemistry and Biochemistry
Chemical Frameworks and Biological Evaluations
The compound and its related structures have been utilized in the formation of complex chemical frameworks with potential biological implications. Thakral et al. (2022) synthesized 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids, analyzing their anti-inflammatory activity and cytotoxicity, suggesting the significance of halogenated compounds like this compound in pharmaceutical research (Thakral et al., 2022).
Crystallographic and Molecular Studies
The structural elucidation and molecular interactions of such compounds have been a focus area, as crystallographic studies provide essential details about their geometrical configuration and potential interaction sites for biological activity. The work of Gogireddy et al. (2014) on the crystal structure of a derivative of this compound highlights the importance of these studies in understanding the compound's properties and potential uses (Gogireddy et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
The specific mode of action of This compound It’s known that indazole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with indazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of This compound It’s known that indazole derivatives can exhibit a range of biological activities . This suggests that the action of this compound could result in a variety of molecular and cellular effects, depending on the specific targets and pathways it interacts with.
Propriétés
IUPAC Name |
5-bromo-4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-2-4-5(6(3)10)7(8(13)14)12-11-4/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQIIBMSLCRMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

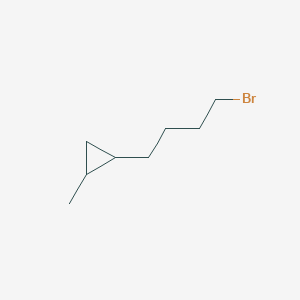
![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)
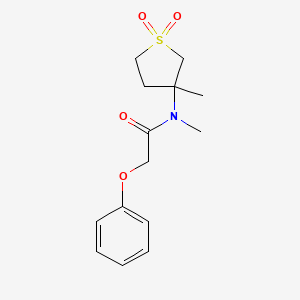

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)
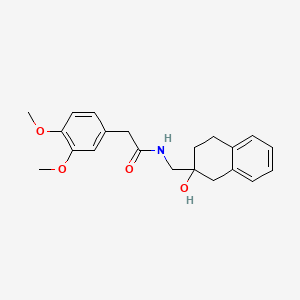
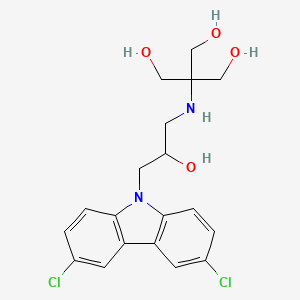
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)
![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)
